Gefapixant
描述
Gefapixant, also known as AF-219 or MK-7264, is a P2X3 receptor antagonist that reduces the cough reflex in patients with refractory or unexplained chronic cough . It has been estimated that 5-10% of adults globally suffer from chronic cough, which is defined as a cough lasting longer than eight weeks . Gefapixant received approval in both Japan and Switzerland in 2022 for the treatment of adult patients with refractory chronic cough (RCC) and unexplained chronic cough (UCC), and received subsequent approval in the EU in September 2023 for the same indications .
Molecular Structure Analysis
The molecular formula of Gefapixant is C14H19N5O4S . The average molecular weight is 353.4 g/mol . The structure of Gefapixant includes a pyrimidine ring which is a key component of its activity .Physical And Chemical Properties Analysis
The molecular formula of Gefapixant is C14H19N5O4S . The average molecular weight is 353.40 g/mol . The drug is 55% bound to human plasma with a blood/plasma concentration ratio of 1 to 1 .科学研究应用
1. Treatment of Refractory or Unexplained Chronic Cough
- Summary of Application : Gefapixant has been studied for its potential to treat refractory or unexplained chronic cough (RCC/UCC). This condition is characterized by a persistent cough that remains unexplained after thorough medical examination and is resistant to most types of treatment .
- Methods of Application : In clinical trials, patients with RCC/UCC were administered Gefapixant orally. The dosage varied across studies, but a common regimen was 45 mg twice daily .
2. Treatment of Recent-Onset Chronic Cough
- Summary of Application : Gefapixant has also been evaluated for its efficacy in patients with recent-onset chronic cough, defined as a persistent cough lasting less than a year .
- Methods of Application : In a phase 3b trial, patients with recent-onset chronic cough were randomized to receive either Gefapixant 45 mg twice daily or a placebo for 12 weeks .
- Results or Outcomes : Gefapixant demonstrated a significantly greater improvement in cough-specific health status from baseline compared to placebo . The most common adverse events were related to taste, and serious adverse events were rare .
3. Treatment of Persistent Cough in Subjects with Idiopathic Pulmonary Fibrosis (IPF)
- Summary of Application : Gefapixant has been studied for its potential to alleviate persistent cough in patients with idiopathic pulmonary fibrosis (IPF), a chronic, progressive lung disease characterized by fibrosis of the lung tissues .
- Methods of Application : In a randomized, placebo-controlled, crossover study, subjects with IPF were administered Gefapixant 50 mg twice daily for 14 days .
- Results or Outcomes : Gefapixant was generally well-tolerated, but it did not demonstrate a significant improvement in chronic cough in subjects with IPF as defined by the primary endpoint in the study .
属性
IUPAC Name |
5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWURFKMDLAKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337212 | |
Record name | Gefapixant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gefapixant | |
CAS RN |
1015787-98-0 | |
Record name | Gefapixant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015787980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gefapixant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gefapixant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEFAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6L7E3F1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。